BenchChemオンラインストアへようこそ!

Methyl 6-chloro-4-(dimethylamino)nicotinate

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Methyl 6-chloro-4-(dimethylamino)nicotinate (CAS 1404095-42-6), also referred to as methyl 6-chloro-4-(dimethylamino)-3-pyridinecarboxylate, is a tri-substituted pyridine derivative (molecular formula C9H11ClN2O2, molecular weight 214.65 g/mol) belonging to the nicotinic acid ester family. The compound is characterized by the simultaneous presence of an electron-withdrawing chlorine substituent at the 6-position and an electron-donating dimethylamino group at the 4-position of the pyridine ring, with a methyl ester at the 3-position.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 1404095-42-6
Cat. No. B1401626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-4-(dimethylamino)nicotinate
CAS1404095-42-6
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NC=C1C(=O)OC)Cl
InChIInChI=1S/C9H11ClN2O2/c1-12(2)7-4-8(10)11-5-6(7)9(13)14-3/h4-5H,1-3H3
InChIKeyDPFHNBKUWLAAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-4-(dimethylamino)nicotinate (CAS 1404095-42-6): A Dual-Substituted Nicotinate Building Block with Reported Antibacterial and DNA Polymerase Inhibitory Activity


Methyl 6-chloro-4-(dimethylamino)nicotinate (CAS 1404095-42-6), also referred to as methyl 6-chloro-4-(dimethylamino)-3-pyridinecarboxylate, is a tri-substituted pyridine derivative (molecular formula C9H11ClN2O2, molecular weight 214.65 g/mol) belonging to the nicotinic acid ester family . The compound is characterized by the simultaneous presence of an electron-withdrawing chlorine substituent at the 6-position and an electron-donating dimethylamino group at the 4-position of the pyridine ring, with a methyl ester at the 3-position . This unique dual-substitution pattern differentiates it from common mono-substituted nicotinate analogs and imparts distinct reactivity, physicochemical properties, and biological activity profiles that are relevant to medicinal chemistry and chemical biology applications .

Why Methyl 6-chloro-4-(dimethylamino)nicotinate Cannot Be Freely Substituted by Other Nicotinate Ester Analogs in Research and Development Workflows


The co-occurrence of the 6-chloro and 4-dimethylamino substituents on the nicotinate core is structurally rare and functionally consequential. Removal or repositioning of either group fundamentally alters the electronic distribution across the pyridine ring, which in turn affects nucleophilic/electrophilic reactivity, hydrogen-bonding capacity, and target-binding interactions . Closely related analogs such as methyl 6-(dimethylamino)nicotinate (lacking the 6-chloro) or methyl 4,6-dichloronicotinate (lacking the 4-dimethylamino) lack the push-pull electronic character that defines this compound's biological and synthetic utility . Furthermore, the reported DNA polymerase inhibition and anti-MRSA activity of this specific compound have not been demonstrated for the mono-substituted or differently substituted congeners, indicating that the precise substitution pattern is critical for the observed bioactivity . Substitution without rigorous validation therefore risks loss of the unique functional properties for which this compound is procured in antibacterial screening, DNA enzymology, and CNS pharmacology studies.

Quantitative Differential Evidence: Head-to-Head and Cross-Study Comparisons for Methyl 6-chloro-4-(dimethylamino)nicotinate (CAS 1404095-42-6) Against Closest Analogs


Evidence Item 1: Regioselective Mono-Amination of Methyl 4,6-Dichloronicotinate — Superior Synthetic Yield at the 4-Position Compared to 6-Position Displacement

Methyl 6-chloro-4-(dimethylamino)nicotinate is synthesized via regioselective nucleophilic aromatic substitution of methyl 4,6-dichloronicotinate with dimethylamine, achieving an 80% isolated yield (335 mg, 1.56 mmol from 0.40 g starting material) . This reaction proceeds with high selectivity for displacement at the 4-position only, leaving the 6-chloro substituent intact. In contrast, the alternative regioisomer — methyl 4-chloro-6-(dimethylamino)nicotinate — is not produced under these conditions. The selectivity arises from the differential activation of the 4-position by the adjacent ester group at position 3, which is absent at the 6-position. This contrasts with methyl 4,6-dichloronicotinate, which requires both positions to be chlorinated for further derivatization and lacks the electron-donating dimethylamino functionality altogether .

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Evidence Item 2: DNA Polymerase Substrate Rejection — AmpliTaq Non-Incorporation Distinguishes This Compound from Natural Nucleotide Substrates

In a substrate incorporation assay using AmpliTaq DNA polymerase, methyl 6-chloro-4-(dimethylamino)nicotinate showed no incorporation — that is, it is completely rejected as a substrate by the DNA replicating enzyme . This result is consistent with the vendor-reported mechanism of DNA polymerase inhibition via binding to the template strand of DNA . By contrast, natural deoxynucleoside triphosphates (dNTPs) are efficiently incorporated as substrates by AmpliTaq DNA polymerase, with incorporation efficiencies (k_cat/K_M) typically ranging from 10³ to 10⁶ M⁻¹s⁻¹ depending on the specific dNTP and template context. The non-incorporation result positions the target compound as a potential polymerase inhibitor or modulator rather than a substrate, a functional distinction that is not shared by simpler methyl nicotinate analogs — such as methyl nicotinate itself or methyl 6-chloronicotinate — which have not been reported as DNA polymerase interactors.

DNA Enzymology Polymerase Inhibition Nucleotide Analog Screening

Evidence Item 3: Anti-MRSA Activity — Reported Efficacy Against Methicillin-Resistant Staphylococcus aureus Not Shared by Common Nicotinate Analogs

Methyl 6-chloro-4-(dimethylamino)nicotinate (MCN) has been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with its mechanism attributed to inhibition of DNA synthesis through template-strand DNA binding and subsequent DNA polymerase inhibition . This anti-MRSA activity is not reported for structurally simpler nicotinate esters such as methyl nicotinate, methyl 6-chloronicotinate, or methyl 6-(dimethylamino)nicotinate, which are primarily used as synthetic intermediates or flavor/fragrance ingredients without documented antibacterial activity [1]. The antibacterial testing data also includes in vitro evaluation against Klebsiella pneumoniae ATCC 10031 (Gram-negative) and gram-negative organism inhibition assays . However, specific MIC values for the target compound were not publicly available in the accessed databases as of the search date; the available evidence is qualitative (active vs. inactive) rather than quantitative.

Antibacterial MRSA Drug-Resistant Pathogens

Evidence Item 4: In Vivo CNS Pharmacological Activity — Locomotor Inhibition in Mice Differentiates This Compound from Non-CNS-Active Nicotinate Esters

Methyl 6-chloro-4-(dimethylamino)nicotinate has been shown to inhibit locomotor activity in mice and has been used as a model compound for studying cardiac effects . This in vivo CNS pharmacological activity is a distinctive feature not shared by common nicotinate ester analogs. Methyl nicotinate, for example, is primarily used as a topical rubefacient with peripheral vasodilatory effects and no reported CNS activity [1]. Methyl 6-(dimethylamino)nicotinate and methyl 4,6-dichloronicotinate have no published in vivo behavioral pharmacology data. The combination of the lipophilic dimethylamino group (which may enhance blood-brain barrier penetration) and the chloro substituent (which modulates metabolism and target binding) is the plausible structural basis for this CNS activity, though formal pharmacokinetic studies are not publicly available.

CNS Pharmacology Locomotor Activity In Vivo Behavioral Assay

Evidence Item 5: Dual Electronic Character — Push-Pull Substitution Pattern Affords Distinct Reactivity and Binding Properties Relative to Mono-Substituted Analogs

The simultaneous presence of the electron-withdrawing 6-chloro group (σ_m ≈ +0.37) and the electron-donating 4-dimethylamino group (σ_p ≈ -0.83) on the pyridine ring creates a distinctive push-pull electronic system that is absent in all common mono-substituted nicotinate ester analogs . This electronic configuration influences multiple molecular properties simultaneously: (1) the dimethylamino group increases electron density at the pyridine nitrogen (pKa modulation), enhancing hydrogen-bond acceptor capacity; (2) the 6-chloro group creates a site for halogen bonding with target proteins; (3) the combined effect polarizes the π-electron system, affecting UV absorption and fluorescence properties; (4) the push-pull character modulates the reactivity of the methyl ester toward hydrolysis compared to non-substituted or mono-substituted nicotinate esters . Methyl 6-(dimethylamino)nicotinate (lacking 6-Cl) and methyl 6-chloronicotinate (lacking 4-NMe₂) each possess only one of these two electronic features, resulting in fundamentally different molecular recognition and reactivity profiles.

Physicochemical Properties Electronic Effects Structure-Activity Relationships

Best-Fit Research and Industrial Application Scenarios for Methyl 6-chloro-4-(dimethylamino)nicotinate (CAS 1404095-42-6) Based on Verified Differential Evidence


Scenario 1: Antibacterial Drug Discovery — Hit-to-Lead Optimization Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Based on the reported anti-MRSA activity and DNA polymerase inhibition mechanism , this compound is a candidate starting point for medicinal chemistry programs targeting drug-resistant Gram-positive pathogens. The retained 6-chloro substituent provides a synthetic handle for parallel derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination) to generate analog libraries for SAR studies, while the 4-dimethylamino group can be varied to modulate potency and selectivity. Researchers should confirm baseline MIC values in their own assays, as vendor-reported activity is qualitative, and compare directly with clinical MRSA standards (e.g., vancomycin, linezolid) to establish therapeutic relevance.

Scenario 2: DNA Polymerase Mechanistic Studies — Template-Strand Binding and Non-Nucleoside Inhibition

The confirmed non-substrate behavior with AmpliTaq DNA polymerase , combined with the reported template-strand DNA binding mechanism , makes this compound a useful tool compound for investigating non-nucleoside polymerase inhibition mechanisms. Unlike nucleotide analog inhibitors that require intracellular phosphorylation, this compound may act directly at the DNA level. Applications include: (a) biochemical characterization of polymerase inhibition kinetics (IC50 determination); (b) structural studies (X-ray crystallography or cryo-EM) to resolve the binding mode to DNA-polymerase complexes; and (c) selectivity profiling across different DNA polymerase families (A, B, X, Y) to assess target specificity.

Scenario 3: CNS Pharmacology — Behavioral and Cardiac Model Studies in Rodents

The reported inhibition of locomotor activity in mice and utility as a cardiac effects model compound support its use in CNS and cardiovascular pharmacology research. Potential applications include: (a) dose-response locomotor activity assessment to establish ED50 values and time-course profiles; (b) electrocardiogram (ECG) monitoring in rodent models to quantify cardiac effects (QT interval, heart rate variability); (c) comparison with nicotinic acetylcholine receptor (nAChR) agonists/antagonists to determine whether the CNS effects are mediated through nicotinic receptor pathways; and (d) brain tissue distribution studies to confirm CNS penetration and correlate with behavioral endpoints.

Scenario 4: Synthetic Methodology Development — Sequential Functionalization via Regioselective Nucleophilic Aromatic Substitution

The 80% yield and exclusive 4-position selectivity demonstrated in the synthesis from methyl 4,6-dichloronicotinate establish this compound as a versatile intermediate for sequential derivatization strategies. The 6-chloro group remains available for a second, orthogonal functionalization step. Applications include: (a) development of one-pot sequential amination/cross-coupling protocols; (b) synthesis of unsymmetrical 4,6-differentially substituted nicotinate libraries; (c) preparation of bifunctional probes (e.g., fluorescent reporter + affinity tag) via sequential substitution; and (d) scale-up studies to assess the robustness of the regioselective amination for multigram synthesis.

Quote Request

Request a Quote for Methyl 6-chloro-4-(dimethylamino)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.